1-Isopropylquinoxaline-2,3(1H,4H)-dione
Description
1-Isopropylquinoxaline-2,3(1H,4H)-dione is a quinoxaline-derived compound characterized by a fused bicyclic aromatic ring system with two ketone groups at positions 2 and 2. The isopropyl substituent at the N1 position distinguishes it from other quinoxaline-2,3-dione derivatives. Quinoxaline-2,3-diones are broadly studied for their biological activities (e.g., antimicrobial, antitubercular) and physicochemical properties (e.g., nonlinear optical behavior), with substituents critically influencing their functional profiles .
Properties
IUPAC Name |
4-propan-2-yl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-9-6-4-3-5-8(9)12-10(14)11(13)15/h3-7H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYZYJAZJVNZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2NC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of quinoxaline-2,3-diones are highly dependent on substituent identity and position. Below is a systematic comparison of 1-isopropylquinoxaline-2,3(1H,4H)-dione with key analogs:
Key Observations :
- Substituent Size and Polarity : Smaller substituents (e.g., methyl in 2b) correlate with stronger antitubercular activity, likely due to enhanced bioavailability or target binding. The isopropyl group’s bulk may hinder these interactions, though this remains untested .
- Electron-Withdrawing Groups : Chlorine at C6 (as in 1,4-diallyl-6-chloro derivative) enhances dipole moments, favoring applications in material science rather than biology .
Table 2: Physicochemical Properties
Key Observations :
- Allyl vs. Alkyl Substituents : Allyl groups in 1,4-diallyl-6-chloro derivative increase conjugation and dipole moments, critical for optical applications. Isopropyl’s saturated structure likely reduces polarizability .
- Chlorine’s Role : The electron-withdrawing Cl atom in the C6 position significantly enhances hyperpolarizability, a feature absent in the isopropyl analog .
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